molecular formula C13H16N4 B13175045 2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B13175045
M. Wt: 228.29 g/mol
InChI Key: KRAFFPLLVYCWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentyl group and a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 4-chloro-1-methyl-1H-pyrazole to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with hydrophobic targets .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

2-cyclopentyl-4-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C13H16N4/c1-17-9-11(8-15-17)12-6-7-14-13(16-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3

InChI Key

KRAFFPLLVYCWLS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)C3CCCC3

Origin of Product

United States

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